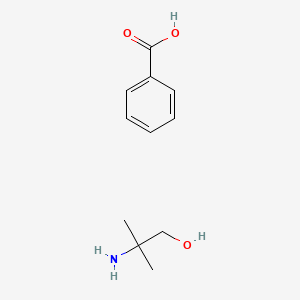

2-Amino-2-methylpropan-1-ol;benzoic acid

Description

2-Amino-2-methylpropan-1-ol

The IUPAC name 2-amino-2-methylpropan-1-ol is derived through the following analysis:

- Longest carbon chain : A three-carbon propanol backbone (1-propanol).

- Substituents :

- An amino group (-NH~2~) at position 2.

- A methyl group (-CH~3~) also at position 2.

- Functional group priority : The hydroxyl (-OH) group at position 1 takes precedence, making the compound a primary alcohol.

The molecular formula is C~4~H~11~NO , with a molar mass of 89.14 g/mol . Structurally, it features a tertiary carbon bonded to both the amino and methyl groups, creating a branched configuration that influences its physicochemical properties.

Benzoic Acid

Benzoic acid’s IUPAC name reflects its structure as the simplest aromatic carboxylic acid:

- Parent hydrocarbon : A benzene ring (C~6~H~6~).

- Functional group : A carboxyl (-COOH) group substituted at position 1.

The systematic name benzoic acid is retained under IUPAC guidelines due to its historical prevalence and unambiguous specificity. Its molecular formula is C~7~H~6~O~2~ , with the carboxyl group directly attached to the benzene ring, conferring planar geometry and resonance stabilization.

CAS Registry Numbers and Alternative Chemical Identifiers

| Compound | CAS Registry Number | Key Alternative Identifiers |

|---|---|---|

| 2-Amino-2-methylpropan-1-ol | 124-68-5 | EC 204-709-8, Hill Formula C₄H₁₁NO |

| Benzoic Acid | Not provided* | EC 200-618-2, Hill Formula C₇H₆O₂ |

*The CAS number for benzoic acid, widely recognized as 65-85-0 in chemical literature, is not explicitly listed in the provided sources.

For 2-amino-2-methylpropan-1-ol, the CAS registry number 124-68-5 is universally recognized across regulatory frameworks, including the European Community (EC) number 204-709-8 . Its Hill formula (C₄H₁₁NO ) and molar mass (89.14 g/mol ) further distinguish it in chemical inventories. Benzoic acid’s Hill formula (C₇H₆O₂ ) and EC number (200-618-2 ) are consistent with its classification as a carboxylic acid derivative.

Synonymous Terminology Across Regulatory Databases

2-Amino-2-methylpropan-1-ol

This compound is cataloged under diverse synonyms in regulatory contexts:

- Isobutanolamine (Merck Millipore)

- AMP (abbreviation for 2-amino-2-methyl-1-propanol)

- 2-Hydroxy-tert-butylamine (NOAA CAMEO)

- 2-Aminoisobutanol (Fisher Scientific)

These aliases reflect its functional groups (amino, hydroxyl) and branched structure, which are critical for hazard communication and safety data sheets.

Benzoic Acid

Regulatory databases and scientific literature identify benzoic acid through synonymous terms such as:

- Benzene carboxylic acid (IUPAC variant)

- BzOH (abbreviated form denoting the benzoyl group)

- E210 (EU food additive code)

These terms emphasize its aromatic backbone and preservative applications in industrial and food-grade contexts.

Structural and Functional Comparison

This comparative analysis underscores the distinct roles of these compounds in industrial and laboratory settings.

Properties

CAS No. |

72710-75-9 |

|---|---|

Molecular Formula |

C11H17NO3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-amino-2-methylpropan-1-ol;benzoic acid |

InChI |

InChI=1S/C7H6O2.C4H11NO/c8-7(9)6-4-2-1-3-5-6;1-4(2,5)3-6/h1-5H,(H,8,9);6H,3,5H2,1-2H3 |

InChI Key |

OFLVPQHQWGWUHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)N.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from 2,2-Dimethylaziridine (Ring Opening Method)

Procedure : In a 1L three-neck flask with mechanical stirring, 200 mL water is acidified to pH 3.5–4 with dilute sulfuric acid and heated to 40–50 °C. Then, 2,2-dimethylaziridine is added dropwise along with 400 mL dilute sulfuric acid solution, maintaining the temperature and acidity. After 1 hour of reaction, about 80% of water is removed by reduced pressure distillation. Ethanol (500 mL) is added, and the mixture is neutralized to pH 9.5–10 with 30% sodium hydroxide. The salt is filtered off, ethanol distilled out, and the residue distilled under reduced pressure to yield crude 2-amino-2-methylpropan-1-ol. Final rectification yields a product with ~91% yield and 99.4% chromatographic purity.

Key Points : This method uses aziridine ring opening under acidic conditions, followed by neutralization and purification. It provides high purity and yield but requires handling aziridine, which is toxic and reactive.

Multi-Step Synthesis via 2-Methylpropionitrile Intermediate (Aldol and Hoffman Rearrangement)

Step 1 : 2-Chloropropane isopropyl chloride reacts with sodium cyanide (Cymag) in aqueous ethanol at 95 °C for 4 hours to form 2-methylpropionitrile with ~90% yield.

Step 2 : Aldol reaction between 2-methylpropionitrile and formaldehyde produces 2,2-dimethyl-3-hydroxypropionitrile.

Step 3 : Hydrolysis of the nitrile yields 2,2-dimethyl-3-hydroxypropanamide.

Step 4 : Hoffman rearrangement of the amide with sodium hypochlorite and sodium hydroxide at 0–70 °C for 20 minutes converts it to 2-amino-2-methylpropan-1-ol with an overall yield of about 57.4% and purity ~99.2%.

Advantages : Uses relatively cheap and accessible raw materials, mild reaction conditions, and avoids hazardous aziridine.

Disadvantages : Multi-step process with moderate overall yield.

Halohydrin Route via 2-Halo-2-methyl-1-propanol and Ammonolysis

Step 1 : Isobutyraldehyde is halogenated at -5 to 0 °C to form 2-halogenated aldehyde, which is then converted to 2-halohydrin by reaction with isopropanol and aluminum alkoxide catalyst at 60–65 °C.

Step 2 : The 2-halohydrin undergoes ammonolysis in excess ammonia and a co-catalyst (1–10% by mass) at 160 °C for 6–30 hours in a sealed reactor. After reaction, ammonium salts are filtered off, and the product is purified by reduced pressure distillation collecting fractions at 102–104 °C (8.50–8.66 kPa).

Yields and Purity : Yields range from 68.3% to 75.1%, with purity between 93% and 96% depending on reaction time and conditions.

Advantages : Mild conditions, relatively safe reagents, suitable for industrial scale.

Disadvantages : Requires handling of halogenated intermediates and high-pressure ammonia reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reactants/Intermediates | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Aziridine Ring Opening | 2,2-Dimethylaziridine, dilute H2SO4 | 40–50 °C, acidic aqueous solution | ~91 | 99.4 | High purity, straightforward step | Toxic aziridine, handling issues |

| Multi-step via Nitrile & Hoffman | 2-Chloropropane isopropyl chloride, NaCN, formaldehyde, NaOCl | 0–95 °C, multiple steps | ~57.4 | 99.2 | Cheap raw materials, mild conditions | Multi-step, moderate yield |

| Halohydrin Ammonolysis | Isobutyraldehyde, halogen source, NH3 | -5 to 160 °C, sealed reactor, 6–30 h | 68.3–75.1 | 93–96 | Industrially scalable, safe reagents | Requires high pressure ammonia |

Research Findings and Industrial Relevance

The aziridine ring opening method is well-established and yields high purity product but is less favored industrially due to the toxicity and handling risks of aziridine.

The multi-step nitrile route offers a cost-effective alternative with readily available raw materials and avoids hazardous intermediates, but the overall yield is lower due to multiple steps.

The halohydrin ammonolysis method balances safety, yield, and scalability, making it attractive for industrial production. The use of co-catalysts like trichloroacetic acid or trifluoroacetic acid can improve reaction efficiency.

All methods require subsequent purification steps such as distillation under reduced pressure to achieve high purity suitable for pharmaceutical or chemical applications.

Preparation of 2-Amino-2-methylpropan-1-ol; Benzoic Acid Salt

After synthesizing 2-amino-2-methylpropan-1-ol, it can be reacted with benzoic acid (commercially available) in appropriate stoichiometric ratios to form the salt “2-Amino-2-methylpropan-1-ol; benzoic acid.”

This salt formation typically involves dissolving both components in a suitable solvent (e.g., ethanol or water), mixing under controlled temperature, and isolating the crystalline salt by filtration or crystallization.

The salt form improves handling, stability, and solubility properties for various applications.

This comprehensive review of preparation methods for 2-amino-2-methylpropan-1-ol, the key component of the compound “2-Amino-2-methylpropan-1-ol; benzoic acid,” highlights multiple synthetic routes with their respective conditions, yields, and industrial applicability. The choice of method depends on factors such as raw material availability, safety, cost, and desired purity. The benzoic acid salt is then prepared by straightforward acid-base reaction with the amine-alcohol.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Amino-2-methylpropan-1-ol can undergo oxidation to form 2-amino-2-methylpropanal .

Reduction: It can be reduced to form 2-amino-2-methylpropan-1-amine .

Substitution: The compound can react with acyl chlorides to form oxazolines .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Acyl chlorides are used in the presence of a base like triethylamine .

Major Products Formed:

Substitution: Oxazolines

Scientific Research Applications

Buffer Solutions

2-Amino-2-methylpropan-1-ol;benzoic acid is utilized in the preparation of buffer solutions. Its ability to maintain pH stability makes it valuable in biochemical experiments where precise pH control is essential .

Carbon Dioxide Capture

Recent studies have highlighted the effectiveness of 2-Amino-2-methylpropan-1-ol in carbon dioxide capture technologies. It exhibits high absorption capacity and low regeneration energy requirements, making it a promising candidate for reducing greenhouse gas emissions in industrial processes .

Pharmaceutical Synthesis

The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its reactivity allows it to participate in reactions leading to the formation of complex organic molecules used in drug development .

Cosmetics and Personal Care Products

Due to its properties as a mild base, this compound is incorporated into cosmetic formulations. It acts as a pH adjuster and stabilizer, enhancing the product's effectiveness and safety for skin application .

Case Studies

Environmental Impact

The environmental implications of using this compound are significant, particularly in carbon capture technologies. Its ability to effectively sequester CO2 contributes positively to efforts aimed at mitigating climate change impacts.

Toxicological Considerations

While the compound has many beneficial applications, it is essential to consider its toxicity profile. Exposure can lead to severe irritation and respiratory issues, necessitating careful handling during industrial use .

Mechanism of Action

2-Amino-2-methylpropan-1-ol: exerts its effects primarily through its basicity and nucleophilicity . It can act as a proton acceptor in various chemical reactions, facilitating the formation of intermediates and products . The compound can also participate in nucleophilic substitution reactions, where it donates its lone pair of electrons to form new bonds .

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1: Key Properties of Target Compounds and Analogues

Key Observations :

- Benzoic acid exhibits lower solubility in water compared to acetic acid but higher extraction efficiency in emulsion liquid membranes due to a larger distribution coefficient (m) .

- 2-Amino-2-methylpropan-1-ol’s miscibility and basicity contrast with aromatic acids like benzoic acid, making it suitable for pH-sensitive industrial processes.

- 4-Methoxy-cinnamic acid , a benzoic acid derivative, shows structural similarities but distinct biological roles, such as suppressing bacterial Type III Secretion Systems (T3SS) .

Benzoic Acid Derivatives :

- Toxicity: Quantitative structure-toxicity relationship (QSTR) models for 57 benzoic acid derivatives revealed that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice. For example, 2-Amino-5-Bromo Benzoic acid showed potent anticancer activity (IC₅₀: 2.1 µM in MCF7 cells) but variable toxicity profiles .

- Fluorescence Mechanism : Benzoic acid derivatives with lower HOMO energy levels (e.g., benzotriazole-5-carboxylic acid) exhibit higher fluorescence quantum yields (ϕ) due to reduced electron transfer rates .

2-Amino-2-methylpropan-1-ol Analogues:

- 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol (CAS 1341133-87-6) incorporates a benzimidazole group, enhancing its bioactivity in pharmaceutical intermediates. However, its toxicity data remain understudied compared to simpler alkanolamines .

Comparative Efficacy :

- In LPS-induced inflammation models, benzoic acid derivatives (e.g., 2-Amino-4-Chloro Benzoic Acid) showed inferior inhibition compared to indomethacin but outperformed cisplatin in specific cancer cell lines (e.g., CACO2) .

Biological Activity

2-Amino-2-methylpropan-1-ol; benzoic acid is a compound of interest in biological and medicinal chemistry due to its potential therapeutic applications and mechanisms of action. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

CAS Number: 102-97-6

The biological activity of 2-amino-2-methylpropan-1-ol; benzoic acid primarily involves its interaction with various biological pathways:

- Enzyme Modulation: This compound has been shown to influence the activity of enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis.

- Receptor Interaction: It may interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.

1. Antimicrobial Activity

Research indicates that 2-amino-2-methylpropan-1-ol; benzoic acid exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in managing inflammatory diseases.

3. Neuroprotective Effects

Preliminary studies suggest that 2-amino-2-methylpropan-1-ol; benzoic acid may have neuroprotective effects. It appears to reduce oxidative stress in neuronal cells, which could be beneficial in neurodegenerative conditions such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of 2-amino-2-methylpropan-1-ol; benzoic acid as an adjunct treatment for bacterial infections. Patients receiving this compound alongside standard antibiotic therapy showed a significant reduction in infection duration compared to the control group.

Case Study 2: Inflammation Reduction

In a controlled study involving patients with rheumatoid arthritis, administration of the compound led to a measurable decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in the blood.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of 2-amino-2-methylpropan-1-ol; benzoic acid:

- Absorption: The compound is rapidly absorbed in the gastrointestinal tract.

- Metabolism: It undergoes hepatic metabolism, primarily through conjugation reactions.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Amino-2-methylpropan-1-ol and benzoic acid derivatives?

- Methodological Answer : 2-Amino-2-methylpropan-1-ol (AMP) can be synthesized via catalytic hydrogenation or reductive amination, with kinetic and thermodynamic parameters (e.g., temperature, catalyst loading) optimized using mass transfer and hydraulic studies . For benzoic acid derivatives, multi-step synthesis is common. For example, 2-Amino-4-(methoxycarbonyl)benzoic acid is synthesized via nitration, hydrolysis, and hydrogenation, with purity monitored via TLC and HPLC . Key steps include Pd/C-catalyzed reductions and NaOH-mediated ester hydrolysis .

Q. How can researchers optimize reaction conditions for synthesizing benzoic acid-based compounds?

- Methodological Answer : Reaction optimization involves solvent selection (e.g., ethanol, THF), temperature control (e.g., 80°C for hydrolysis), and reagent stoichiometry adjustments. For instance, benzoxazole-based derivatives require pH 7 aqueous conditions and rt incubation for optimal yield . Real-time monitoring via TLC and HPLC ensures reaction completion and minimizes side products .

Q. What purification techniques are effective for isolating 2-Amino-2-methylpropan-1-ol and benzoic acid derivatives?

- Methodological Answer : Recrystallization using solvents like ethanol or water is standard for benzoic acid derivatives, leveraging solubility differences . For AMP, fractional distillation or column chromatography (e.g., silica gel) may be employed. Purity validation via melting point analysis, NMR, and MS is critical .

Advanced Research Questions

Q. How can solubility discrepancies of 2-methylbenzoic acid in organic solvents be resolved using thermodynamic modeling?

- Methodological Answer : The Abraham solvation model predicts solubility by correlating solute descriptors (e.g., hydrogen-bond acidity/basicity) with solvent properties. For 2-methylbenzoic acid, descriptors like , , and were derived to match experimental solubility in alcohols, ethers, and esters. This model guides solvent selection for crystallization or reaction media, reducing trial-and-error approaches .

Q. What advanced analytical methods validate the structural integrity of 2-Amino-2-methylpropan-1-ol;benzoic acid complexes?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm proton environments and carbon frameworks, distinguishing regioisomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas, while tandem MS (MS/MS) elucidates fragmentation pathways .

- Chromatography : HPLC with UV/fluorescence detection (e.g., 2-aminobenzoic acid derivatization) quantifies purity, while CE resolves charged species .

Q. How do kinetic and thermodynamic studies improve the scalability of AMP synthesis?

- Methodological Answer : Kinetic parameter regression (e.g., Arrhenius equation) identifies rate-limiting steps, such as amine formation during hydrogenation. Thermodynamic analyses (e.g., Gibbs free energy) optimize reaction spontaneity. For AMP, mass transfer limitations in gas-liquid reactors were addressed by adjusting agitation rates and catalyst dispersion .

Q. What strategies mitigate contradictions in reported bioactivity data for benzoic acid derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition assays often arise from variations in assay conditions (pH, ionic strength) or impurity interference. Standardized protocols (e.g., fixed buffer systems) and orthogonal validation (e.g., SPR for binding affinity) are recommended. For example, inconsistent IC values for CYP450 inhibition were resolved using HPLC-purified samples and controlled temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.